molecular formula C10H8N4O4 B2864554 5-Amino-2-(4-nitrophenyl)-1,3-oxazole-4-carboxamide CAS No. 937600-09-4

5-Amino-2-(4-nitrophenyl)-1,3-oxazole-4-carboxamide

Cat. No.: B2864554
CAS No.: 937600-09-4
M. Wt: 248.198
InChI Key: CKGXYZCTBSPYFG-UHFFFAOYSA-N
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Description

5-Amino-2-(4-nitrophenyl)-1,3-oxazole-4-carboxamide is a heterocyclic compound that features an oxazole ring substituted with an amino group, a nitrophenyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(4-nitrophenyl)-1,3-oxazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitroaniline with ethyl oxalyl chloride to form an intermediate, which then undergoes cyclization with an appropriate amine to yield the target compound. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(4-nitrophenyl)-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The oxazole ring can participate in electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of halogenated or sulfonylated derivatives.

Scientific Research Applications

5-Amino-2-(4-nitrophenyl)-1,3-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Amino-2-(4-nitrophenyl)-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway it regulates. The nitrophenyl group may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-(4-nitrophenyl)pyrimidine: Similar structure but with a pyrimidine ring instead of an oxazole ring.

    5-Amino-2-(4-nitrophenyl)thiazole: Contains a thiazole ring, which includes a sulfur atom.

    5-Amino-2-(4-nitrophenyl)imidazole: Features an imidazole ring, which has different electronic properties.

Uniqueness

5-Amino-2-(4-nitrophenyl)-1,3-oxazole-4-carboxamide is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for various applications.

Biological Activity

5-Amino-2-(4-nitrophenyl)-1,3-oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a unique oxazole ring structure, which is known for its ability to interact with various biological targets. The presence of the amino and nitrophenyl groups enhances its reactivity and potential for biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can disrupt cellular functions and lead to therapeutic effects.
  • Receptor Modulation : It interacts with cellular receptors, potentially altering signaling pathways that regulate various physiological processes.
  • Cellular Process Disruption : The compound may interfere with DNA replication and protein synthesis, affecting cell proliferation and survival .

Antimicrobial Activity

Research has shown that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, studies indicate that related compounds have demonstrated:

  • Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Some derivatives have shown efficacy against fungi such as Candida albicans .
Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Candida albicans16.69 - 78.23 µM

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Preliminary studies have indicated that it may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

Case Studies

  • Immunosuppressive Activity : A study on related oxazole derivatives demonstrated their ability to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs). This suggests potential applications in autoimmune diseases or organ transplantation .
  • Antiproliferative Effects : In vitro studies revealed that certain derivatives exhibited strong antiproliferative effects against cancer cell lines, indicating the potential for development as a chemotherapeutic agent .

Research Findings

Recent investigations into the biological activities of oxazole derivatives have yielded promising results:

  • A study highlighted the synthesis of new derivatives that retained antibacterial activity while minimizing toxicity .
  • Another research effort focused on the immunomodulatory effects of oxazole compounds, revealing their dual role as immunosuppressants and immunostimulants depending on structural modifications .

Properties

IUPAC Name

5-amino-2-(4-nitrophenyl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O4/c11-8(15)7-9(12)18-10(13-7)5-1-3-6(4-2-5)14(16)17/h1-4H,12H2,(H2,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGXYZCTBSPYFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(O2)N)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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